1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-
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Overview
Description
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- is a compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a 1,3-propanediol backbone with a 5,6-dichloro-imidazo[4,5-b]pyridine moiety attached via an ethyl linker. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- involves several steps. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles in the presence of a nickel catalyst.
Introduction of the dichloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro groups on the imidazo[4,5-b]pyridine core.
Attachment of the ethyl linker: This step involves the alkylation of the imidazo[4,5-b]pyridine core with an ethylating agent such as ethyl bromide.
Formation of the 1,3-propanediol backbone: The final step involves the coupling of the ethylated imidazo[4,5-b]pyridine with 1,3-propanediol under basic conditions.
Chemical Reactions Analysis
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]- can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: Indole derivatives also possess diverse biological activities and are structurally similar to imidazopyridines.
Other dichloro-substituted heterocycles: Compounds with dichloro substituents on different heterocyclic cores may exhibit similar chemical reactivity and biological properties.
Properties
CAS No. |
189103-04-6 |
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Molecular Formula |
C11H13Cl2N3O2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-[2-(5,6-dichloroimidazo[4,5-b]pyridin-1-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-8-3-9-11(15-10(8)13)14-6-16(9)2-1-7(4-17)5-18/h3,6-7,17-18H,1-2,4-5H2 |
InChI Key |
NBMJVGPUAFAKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=CN2CCC(CO)CO |
Origin of Product |
United States |
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